molecular formula C8H7N3O2 B1524042 3-amino-1H-indazole-4-carboxylic acid CAS No. 1378774-23-2

3-amino-1H-indazole-4-carboxylic acid

Cat. No. B1524042
M. Wt: 177.16 g/mol
InChI Key: YYTKSZWPLVNZPP-UHFFFAOYSA-N
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Description

“3-amino-1H-indazole-4-carboxylic acid” is a compound with the CAS Number 1378774-23-2 and a linear formula of C8H7N3O2 . It has a molecular weight of 177.16 . It is a purple solid and is used in laboratory chemicals .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A practical synthesis of 1H-indazole has been presented, which involves a hydrogen bond propelled mechanism . Another synthesis method involves the condensation of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine .


Molecular Structure Analysis

The InChI code for “3-amino-1H-indazole-4-carboxylic acid” is 1S/C8H7N3O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h1-3H,(H,12,13)(H3,9,10,11) and the InChI key is YYTKSZWPLVNZPP-UHFFFAOYSA-N .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. Much effort has been spent in recent years to develop synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions . The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine .


Physical And Chemical Properties Analysis

“3-amino-1H-indazole-4-carboxylic acid” is a purple solid with a molecular weight of 177.16 . It should be stored at 0-8°C .

Scientific Research Applications

Synthesis of Indazoles

  • Field : Organic Chemistry
  • Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles .
  • Methods : The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
  • Results : This review article gives a brief outline of optimized synthetic schemes with relevant examples .

Antitumor Activity

  • Field : Medicinal Chemistry
  • Application : A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for their inhibitory activities against human cancer cell lines .
  • Methods : The compounds were evaluated against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .
  • Results : Among these, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC50 (50% inhibition concentration) value of 5.15 µM, and this compound showed great selectivity for normal cell (HEK-293, IC50 = 33.2 µM) .

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “3-amino-1H-indazole-4-carboxylic acid” are not mentioned in the search results, the medicinal properties of indazole have been suggested to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

3-amino-1H-indazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h1-3H,(H,12,13)(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTKSZWPLVNZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NN=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1H-indazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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